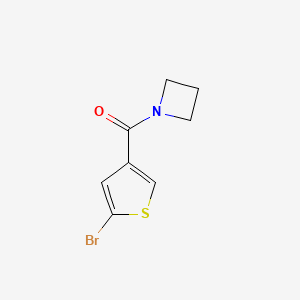![molecular formula C13H8F5N B8199559 4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8199559.png)
4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine: is a fluorinated aromatic amine compound It features a biphenyl core with fluorine and trifluoromethyl substituents, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. For example, starting with 4,5-difluoro-2-nitrobenzene, the nitro group can be reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amines.
Coupling Reactions: The biphenyl core allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).
Major Products Formed:
- Substituted biphenyl derivatives.
- Oxidized products like nitroso or nitro compounds.
- Coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is used as a building block for the synthesis of more complex fluorinated aromatic compounds. Its unique substituents make it valuable for studying the effects of fluorine on aromatic systems .
Biology and Medicine: The compound’s potential bioactivity is of interest in medicinal chemistry. Fluorinated aromatic amines are often explored for their potential as enzyme inhibitors or receptor ligands. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In materials science, this compound can be used in the development of advanced materials, such as liquid crystals or polymers with unique electronic properties. Its high thermal stability and chemical resistance make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atoms and trifluoromethyl group can influence the compound’s binding affinity and selectivity by altering electronic properties and steric interactions .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzoic acid: Another fluorinated aromatic compound with a trifluoromethyl group, used in organic synthesis and as a pharmaceutical intermediate.
4-Trifluoromethyl-3,4-dihydroisoquinoline: A fluorinated isoquinoline derivative with applications in medicinal chemistry.
Uniqueness: 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is unique due to the combination of fluorine and trifluoromethyl substituents on a biphenyl core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
IUPAC Name |
4,5-difluoro-2-[4-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5N/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLBUOBIKQFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199541.png)
![4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8199546.png)
![3'-Chloro-4,5-difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199552.png)
![4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199555.png)
![4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199561.png)
![5-(Difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199569.png)
